Dimethylsilanediol

描述

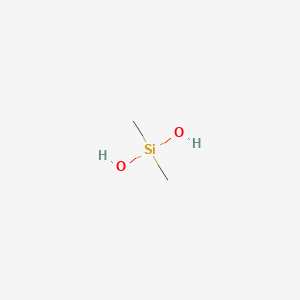

Structure

3D Structure

属性

IUPAC Name |

dihydroxy(dimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8O2Si/c1-5(2,3)4/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLIHDJZGPCUBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31900-57-9, 31692-79-2, Array | |

| Record name | Poly(dimethylsilanediol) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31900-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxy-terminated poly(dimethylsiloxane) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31692-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylsilanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2061434 | |

| Record name | Dimethylsilanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1066-42-8, 31692-79-2 | |

| Record name | Dimethylsilanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1066-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylsilanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanediol, 1,1-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethylsilanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylsilanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly[oxy(dimethylsilylene)], α-hydro-ω-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLSILANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DNZ4KJE28U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Dimethylsilanediol

Hydrolysis of Dimethyldichlorosilane

The most common method for preparing dimethylsilanediol is the hydrolysis of dimethyldichlorosilane ((CH₃)₂SiCl₂). guidechem.comdoubtnut.com This reaction involves the replacement of chlorine atoms with hydroxyl (-OH) groups from water. doubtnut.com

Reagents and Reaction Conditions

The hydrolysis of dimethyldichlorosilane is a vigorous, exothermic reaction. acs.org It is typically performed in a two-phase system consisting of an organic solvent, like diethyl ether, and water. hoconsilicon.com To manage the reaction's heat and prevent unwanted side reactions, the temperature is often kept low. acs.org A key aspect of this synthesis is controlling the pH, as the reaction produces hydrochloric acid (HCl) as a byproduct. doubtnut.com To neutralize the acid, a base such as triethylamine (B128534) or aniline (B41778) is often used. smolecule.com

| Reagent/Condition | Role/Specification | Source |

| Dimethyldichlorosilane | Starting material | guidechem.com |

| Water | Provides the hydroxyl groups | doubtnut.com |

| Organic Solvent (e.g., diethyl ether) | Dissolves dimethyldichlorosilane | hoconsilicon.com |

| Base (e.g., triethylamine, aniline) | Neutralizes HCl byproduct | smolecule.com |

| Temperature | Controlled to manage exothermic reaction | acs.org |

Mechanistic Pathways of Hydrolysis

The hydrolysis of dimethyldichlorosilane proceeds through a nucleophilic substitution mechanism. A water molecule attacks the silicon atom of the dimethyldichlorosilane, leading to the displacement of a chloride ion and the formation of a silanol (B1196071) intermediate. doubtnut.com This process repeats to replace the second chlorine atom, yielding this compound. doubtnut.com The generated HCl is neutralized by the base present in the reaction mixture. doubtnut.com If not properly controlled, the newly formed this compound can undergo condensation polymerization to form linear or cyclic siloxanes. doubtnut.comwikipedia.org

Alternative Synthetic Routes for this compound

While the hydrolysis of dimethyldichlorosilane is prevalent, other synthetic pathways exist.

Condensation Reactions from Other Silanes

An alternative route involves the hydrolysis of dimethyldialkoxysilanes, such as dimethyldimethoxysilane or dimethyldiethoxysilane. guidechem.comgoogle.com This reaction is typically conducted by heating the dimethyldialkoxysilane with neutral water. google.com This method avoids the production of corrosive HCl.

Direct Synthesis Approaches (e.g., from Dimethyl Carbonate and Pentacopper Silicide)

Direct synthesis methods offer another avenue for producing silicon-containing compounds. The Rochow-Müller process, for example, reacts methyl chloride with silicon in the presence of a copper catalyst to produce methylchlorosilanes, including dimethyldichlorosilane, which can then be hydrolyzed. wikipedia.orgacs.org While not a direct synthesis of this compound itself, it is the foundational industrial process for its precursor. acs.org

Advancements in this compound Synthesis for Research Purity

Obtaining high-purity this compound is crucial for many research applications to avoid interference from impurities like siloxanes. A key challenge is preventing the self-condensation of this compound.

To achieve high purity, the hydrolysis of dimethyldichlorosilane can be performed under strictly anhydrous conditions during the workup to prevent polymerization. vwr.com One reported method involves the hydrolysis of dimethyldichlorosilane followed by purification steps like crystallization to yield a product with ≥99% purity. vulcanchem.com Another approach involves the hydrolysis of dimethyldimethoxysilane or dimethyldiethoxysilane at room temperature in anhydrous ether or toluene, followed by crystallization from ether or hexane (B92381) to yield this compound with greater than 95% purity.

Chemical Reactivity and Polymerization Mechanisms of Dimethylsilanediol

Condensation Reactions of Dimethylsilanediol

The primary reaction pathway for this compound is polycondensation, a process where molecules join together, releasing a smaller molecule, in this case, water. This reaction is highly favorable and can lead to the formation of both linear and cyclic polysiloxane structures. nlc-bnc.cacolab.ws this compound is highly susceptible to these condensation polymerization reactions, which result in key intermediates for the production of more complex siloxane polymers. nlc-bnc.ca

The intermolecular condensation of this compound molecules results in the formation of linear siloxane polymers. nlc-bnc.ca In this process, a hydroxyl group from one DMSD molecule reacts with a hydroxyl group on another, forming a siloxane (Si-O-Si) bond and eliminating a molecule of water. nlc-bnc.ca This step-growth polymerization continues as the resulting linear oligomers, which are terminated with hydroxyl groups (silanols), react with other DMSD molecules or other oligomers. The further condensation of these linear silanols leads to the formation of higher molecular weight polymers. nlc-bnc.caingentaconnect.com The initial dimerization is followed by a slower oligomerization process. ingentaconnect.com This process can be controlled to produce linear polydimethylsiloxanes (PDMS) of varying chain lengths.

In addition to linear polymers, the condensation of this compound also yields cyclic polysiloxanes. nlc-bnc.cacolab.ws These cyclic structures are formed through intramolecular condensation, a process often referred to as "backbiting," where the hydroxyl group at one end of a short linear siloxane chain attacks a silicon atom within the same chain, cleaving off a cyclic molecule. The formation of cyclic species like octamethylcyclotetrasiloxane (B44751) (D4) and hexamethylcyclotrisiloxane (B157284) (D3) is common. service.gov.uk The relative amounts of linear versus cyclic products depend significantly on the reaction conditions. researchgate.net For instance, the hydrolysis of dichlorodimethylsilane, which forms this compound in situ, produces a mixture of linear and cyclic oligomers, with the distribution being dependent on the polymerization conditions. researchgate.net

| Product Type | Formation Mechanism | Key Characteristics |

| Linear Polysiloxanes | Intermolecular condensation of silanol (B1196071) groups. | Chain-like structures with Si-O-Si backbones, terminated by hydroxyl groups. |

| Cyclic Polysiloxanes | Intramolecular condensation ("backbiting") of linear oligomers. | Ring structures, such as D3 and D4, with no terminal groups. |

This table provides a simplified comparison of the formation of linear and cyclic polysiloxanes from this compound condensation.

The rate of this compound condensation is significantly influenced by the presence of catalysts. colab.ws Both acids and bases can catalyze the reaction, though they may operate through different mechanisms and yield different outcomes. colab.wsingentaconnect.com

Acid Catalysis : Strong acids can protonate a silanol group, making it a better leaving group (water) and rendering the silicon atom more susceptible to nucleophilic attack by another silanol group. While acidic conditions can increase the initial reaction rates, they often lead to an equilibrium state where both condensation and the reverse reaction (hydrolysis) occur. ingentaconnect.com

Base Catalysis : Basic catalysts deprotonate a silanol group, forming a highly nucleophilic silanolate anion (-SiO⁻). This anion can then readily attack another neutral silanol group. Base-catalyzed condensation is often less reversible than the acid-catalyzed process. ingentaconnect.com

| Catalyst Type | General Effect on Condensation | Mechanistic Detail |

| Acid | Accelerates the reaction rate; can lead to equilibrium. | Protonates a hydroxyl group, increasing the electrophilicity of the silicon atom. ingentaconnect.com |

| Base | Accelerates the reaction rate; often unidirectional. | Deprotonates a hydroxyl group, forming a potent silanolate nucleophile. ingentaconnect.com |

This table summarizes the general effects of acid and base catalysts on the condensation of this compound.

Formation of Cyclic Polysiloxanes

Polymerization of Siloxane Monomers Mediated by this compound

This compound and other silanols can act as initiators for the polymerization of cyclic siloxane monomers. This is a critical process for synthesizing high molecular weight, well-defined silicone polymers.

Ring-Opening Polymerization (ROP) involves the cleavage of bonds within a cyclic monomer to form a linear polymer. gelest.com While this compound itself is not the monomer that is opened, its hydroxyl groups can initiate the ROP of strained cyclic siloxanes like hexamethylcyclotrisiloxane (D3). nih.gov

The initiation can occur via two main pathways:

Anionic ROP : In the presence of a base, the hydroxyl group of this compound can be deprotonated to form a silanolate anion. This anion acts as a nucleophilic initiator, attacking a silicon atom in the cyclic monomer (e.g., D3), thus opening the ring and creating a new, longer linear silanolate that can propagate the polymerization. nih.gov

Cationic ROP : In the presence of a strong acid, a hydroxyl group on the initiator (DMSD) or a siloxane bond in the cyclic monomer can be protonated. This creates a reactive cationic center that facilitates the ring-opening and subsequent addition of other cyclic monomers. gelest.comnih.gov The process results in the conversion of cyclic monomers into long linear polymer chains. gelest.com

The hydroxyl groups of this compound are the key functional groups responsible for its role as a polymerization initiator. nlc-bnc.ca These Si-OH groups can react with siloxane bonds in cyclic monomers or with other functional groups on surfaces. researchgate.net

In the context of ROP, the hydroxyl group serves as the source of the initial active center. In base-catalyzed systems, it provides the proton that is abstracted to form the initiating silanolate. In acid-catalyzed systems, the oxygen atom of the hydroxyl group can be protonated, which can then participate in the initiation sequence. The presence of these hydroxyl groups is known to affect the rates of condensation and polymerization, highlighting their central role in bio-silicification and industrial silicone synthesis. nlc-bnc.ca The ability to start polymerization directly from a molecule like this compound allows for the synthesis of polymers with specific end-group functionalities.

Chemical Transformations of this compound in Solution

Oxidation Pathways

This compound (DMSD) can undergo oxidation through various pathways, particularly in atmospheric and terrestrial environments. A major degradation pathway for volatile organosilicon compounds like DMSD in the atmosphere is the reaction with hydroxyl (OH) radicals. researchgate.net The rate constants for the gas-phase reaction of DMSD with OH radicals have been measured, leading to an estimated tropospheric lifetime of about 15 days. researchgate.net The oxidation products can include formaldehyde (B43269) and ultimately carbon dioxide and inorganic silicate (B1173343). doria.fi

In aqueous solutions, the oxidation of DMSD can be initiated by reactive oxygen species such as hydroxyl radicals and superoxide. secure-platform.com Computational studies using density functional theory (DFT) have been employed to investigate the oxidation pathways of related siloxane compounds. rsc.org These studies suggest that oxidation can proceed through hydrogen atom abstraction. researchgate.netrsc.org For DMSD, this would involve the abstraction of a hydrogen atom from one of the methyl groups.

The biodegradation of DMSD in soil also involves oxidation. scientificspectator.com Microorganisms such as the fungus Fusarium oxysporum schlechtendahl and the bacterium Arthrobacter can oxidize the methyl groups of DMSD. doria.fiscientificspectator.com This process is thought to involve hydroxylation of the methyl group, followed by further oxidation, which can lead to the cleavage of the carbon-silicon bond and the eventual mineralization of DMSD to carbon dioxide and inorganic silicate. scientificspectator.com

The following table summarizes the key oxidation pathways for this compound:

| Environment | Oxidant | Proposed Mechanism | Key Products |

| Atmosphere (Gas Phase) | Hydroxyl (OH) radicals | H-atom abstraction from methyl groups. researchgate.net | Formaldehyde, CO2, inorganic silicate. doria.firesearchgate.net |

| Aqueous Solution | Hydroxyl radicals, Superoxide | Oxidation by reactive oxygen species. secure-platform.com | Further oxidized products. |

| Soil (Biodegradation) | Microorganisms (Fusarium, Arthrobacter) | Methyl group hydroxylation and subsequent oxidation. doria.fiscientificspectator.com | CO2, inorganic silicate. doria.fiscientificspectator.com |

Reduction Pathways

Information regarding the reduction pathways of this compound is less abundant compared to its oxidation and condensation reactions. However, computational studies have explored the possibility of reduction for related siloxane compounds in aqueous solutions. researchgate.netrsc.org

Density functional theory (DFT) calculations have been used to assess the reduction potentials of siloxane structures. rsc.org These studies indicate that the polydimethylsiloxane (B3030410) unit can be a target for reduction. researchgate.netrsc.org However, the calculated reduction potentials for these compounds are quite negative, suggesting that their reduction is thermodynamically unfavorable and would require a very strong reducing agent. rsc.org For instance, the reduction potential of an aqueous electron, a powerful reducing agent, is -2.9 V, and the calculated reduction potentials for model siloxane systems are even more negative. rsc.org

Despite the thermodynamic challenge, it has been proposed that reduction could initiate the degradation of siloxane-based surfactants in aqueous environments. rsc.org In the context of the broader environmental fate of silicones, hydrolysis is a primary degradation step, leading to the formation of this compound. doria.fi While oxidation is a well-documented subsequent pathway, any potential reduction of DMSD itself under specific environmental conditions remains an area for further investigation.

Self-Condensation Behavior in Concentrated Solutions

This compound (DMSD) is known to undergo self-condensation reactions, particularly in concentrated solutions. researchgate.netresearchgate.net This process involves the reaction between two silanol groups to form a siloxane bond (Si-O-Si) and a molecule of water. smolecule.com This reactivity is a key characteristic of silanols and is the basis for the formation of silicone polymers.

The self-condensation of DMSD can lead to the formation of both linear and cyclic oligomers and polymers. nlc-bnc.ca In aqueous solutions, an equilibrium can be established between the monomer, dimer, trimer, and tetramer. europa.eu The linear tetramer can then cyclize to form the thermodynamically stable octamethylcyclotetrasiloxane (D4). europa.eu

The rate and extent of this self-condensation are influenced by several factors, including the concentration of DMSD, temperature, and the pH of the solution. europa.eu At low concentrations in aqueous solution (e.g., below 100 mg/L), the monomeric form of DMSD is expected to be the predominant species. europa.eu However, as the concentration increases, the equilibrium shifts towards the formation of oligomers. researchgate.net If the concentration of a cyclic oligomer like D4 exceeds its solubility in the solution, it can form a separate phase, driving the equilibrium further towards condensation. europa.eu

This propensity for self-condensation makes the analysis of DMSD in water challenging, as concentrating the samples for analysis can induce these reactions and alter the speciation. researchgate.net Special analytical techniques are therefore required to accurately quantify DMSD in environmental and biological samples. researchgate.net The instability of DMSD, even in the solid state, is attributed to this self-condensation tendency. researchgate.net

The following table outlines the key aspects of the self-condensation of this compound:

| Condition | Behavior | Products | Reference |

| Concentrated Solutions | Undergoes self-condensation. researchgate.net | Linear and cyclic oligomers (e.g., D4), water. nlc-bnc.caeuropa.eu | researchgate.netnlc-bnc.caeuropa.eu |

| Aqueous Solution (Low Concentration) | Monomer is the predominant species (>99% below 100 mg/L). europa.eu | Primarily monomeric DMSD. | europa.eu |

| Aqueous Solution (High Concentration) | Equilibrium shifts towards oligomers; potential for phase separation of cyclic products. europa.eu | Dimers, trimers, tetramers (D4). | europa.eu |

| Influencing Factors | Concentration, temperature, pH. europa.eu | - | europa.eu |

Environmental Fate and Transport Dynamics of Dimethylsilanediol

Formation of Dimethylsilanediol in Environmental Matrices

This compound is not a commercially produced chemical but rather forms in the environment through the breakdown of larger organosiloxane compounds. oup.com Its presence is a direct indicator of the degradation of silicone materials.

Hydrolysis of Organosiloxane Polymers (e.g., Polydimethylsiloxanes) in Soil

Polydimethylsiloxanes (PDMS), the most common type of silicone polymer, undergo hydrolysis in soil, leading to the formation of this compound. researchgate.netkp.dk This process is influenced by soil conditions such as moisture content. In soil environments, PDMS breaks down into its monomeric unit, DMSD. msu.eduresearchgate.net Studies have shown that clay minerals can catalyze the degradation of PDMS. researchgate.net The hydrolysis of PDMS in soil is a recognized pathway for the environmental formation of DMSD, with the rate of degradation being influenced by factors like the amount of PDMS applied to the soil. researchgate.net For instance, field studies have observed that higher concentrations of PDMS can exceed the soil's degradation capacity. researchgate.net While DMSD is the primary degradation product, its detection in soil is often transient due to its subsequent volatilization and biodegradation. researchgate.net

Degradation of Volatile Methyl Siloxanes in Atmosphere and Water

Volatile methyl siloxanes (VMS), another class of organosiloxane compounds, also degrade to form this compound. oup.com In the atmosphere, VMS compounds are expected to react with hydroxyl (OH) radicals, leading to their breakdown. researchgate.netacs.org This atmospheric degradation is a significant pathway for the transformation of VMS. researchgate.netacs.org

In aquatic environments, VMS can undergo hydrolysis. nasa.gov This process involves the sequential breaking of silicon-oxygen bonds, ultimately yielding water-soluble siloxane diols, including DMSD. nasa.gov The hydrolysis of VMS in water is a key step in their environmental fate, transforming them into more water-soluble compounds like DMSD. nasa.govtdl.org The final hydrolysis product of some VMS, such as octamethylcyclotetrasiloxane (B44751) (D4), is this compound. canada.ca

Transport and Distribution in Environmental Systems

Once formed, this compound is subject to various transport and distribution processes that dictate its ultimate fate in the environment.

Volatilization from Soil and Water

Volatilization is a major pathway for the removal of this compound from both soil and water. nih.gov Studies have shown that DMSD can readily evaporate from soil, particularly as the soil dries. kp.dk In wet soil, DMSD has a low tendency to volatilize; however, as soil moisture evaporates, DMSD moves towards the surface and is then released into the atmosphere. nih.gov One study observed that 60% of DMSD evaporated from soil within two days as the soil dried. researchgate.netkp.dk This process is a critical factor in the environmental dissipation of DMSD. researchgate.netkp.dk

Sorption to Soil and Sediments

The interaction of this compound with soil and sediment particles, known as sorption, influences its mobility in the environment. Due to its low soil/water distribution coefficient, DMSD is not expected to strongly sorb to wet soil. nih.gov However, as soil dries, a fraction of DMSD can become sorbed to the soil matrix in the upper layers. nih.gov The extent of sorption can vary depending on the type of soil constituents. nih.gov Mathematical models suggest that the organic carbon-water (B12546825) partitioning coefficient (KOC) is a key factor governing the transport of DMSD in soil. oup.com

Table 1: Factors Influencing this compound (DMSD) Fate in Soil

| Factor | Influence on DMSD | Research Findings |

|---|---|---|

| Soil Moisture | Affects volatilization and sorption | Low moisture promotes upward movement and volatilization. nih.gov |

| Soil Texture | Influences hydraulic conductivity and transport | Soil type is a key factor in DMSD movement. oup.com |

| Organic Carbon | Governs sorption to soil particles | The KOC value is a critical parameter for predicting DMSD transport. oup.com |

| Plant Presence | Can facilitate uptake and phytovolatilization | Plants can take up DMSD from the soil, which is then volatilized from the leaves. secure-platform.com |

Movement in Soil-Plant Systems

This compound can be taken up by plants from the soil. researchgate.netkp.dk Studies using perennial ryegrass have shown that DMSD can be found in grass clippings after being introduced to the soil. researchgate.netkp.dk The uptake appears to be a passive process, as the DMSD in the grass was found to be 100% water-extractable, indicating it was not biochemically incorporated into the plant tissues. researchgate.netkp.dk

Once inside the plant, DMSD can be transported through the plant's vascular system and subsequently volatilized from the leaves, a process known as phytovolatilization. secure-platform.com Research on corn seedlings demonstrated that a significant majority of DMSD applied to the soil was removed from the soil-plant system, with a large portion being volatilized through the plants. This suggests that vegetation can play an active role in the transport and atmospheric release of DMSD from the soil. secure-platform.com However, the amount of DMSD that enters grass from the degradation of PDMS in soil has been found to be a very small percentage of the original polymer. researchgate.netkp.dk

Uptake by Plants (e.g., Grass)

This compound (DMSD), a hydrolysis product of polydimethylsiloxane (B3030410) (PDMS) polymers found in soil, can be taken up by plants. nih.govdss.go.th Studies involving perennial ryegrass (Lolium perenne) have demonstrated the absorption of ¹⁴C-labeled DMSD from the soil. nih.govdss.go.th Research has shown that after a week of growth in soil containing 5 mg kg⁻¹ of DMSD, the compound was detectable in the grass clippings. nih.govdss.go.th

Phytovolatilization via Plant Transpiration

A significant pathway for the removal of this compound from soil-plant systems is phytovolatilization. asm.org This process involves the uptake of the compound by plant roots and its subsequent release into the atmosphere through transpiration. asm.orgecetoc.org As plants transpire water vapor, volatile organic compounds like DMSD that have entered the plant's vascular system (xylem) can be transported along with the water and released from the leaves. asm.orgecetoc.org

Modeling and experimental studies have confirmed that phytovolatilization contributes to the dissipation of DMSD from soil. asm.org In soil-plant column studies, the majority of DMSD applied to the soil was removed, with transpiration from the plants being a key mechanism. nih.gov While DMSD is transported from the soil to the plant, a large fraction is subsequently volatilized, with only a small amount remaining in the plant tissues at the end of the experiments. nih.gov This transport and release mechanism effectively moves DMSD from the terrestrial to the atmospheric compartment. asm.org

Atmospheric Reactions and Tropospheric Lifetimes

Once this compound volatilizes from soil and water surfaces into the atmosphere, its fate is governed by atmospheric chemical reactions. oup.comnih.gov The primary degradation pathway for volatile organosilicon compounds, including DMSD, in the troposphere is reaction with hydroxyl (OH) radicals. msu.eduoup.comnih.gov Reactions with nitrate (B79036) radicals (NO₃) and ozone (O₃) are considered to be of no significant importance as tropospheric removal processes.

The rate constant for the gas-phase reaction of this compound with the OH radical has been measured at (8.1 ± 1.0) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 298 K. msu.eduoup.comnih.gov Based on this reaction rate and typical tropospheric concentrations of OH radicals, the estimated atmospheric lifetime of this compound is approximately 15 days. msu.edu

The photooxidation of this compound initiated by OH radicals leads to the formation of other silicon-containing products. msu.eduoup.comnih.gov Analysis has indicated the formation of methylsilanetriol (B1219558) as a degradation product. msu.edunih.gov Ultimately, the atmospheric oxidation of this compound is expected to lead to the formation of silica (B1680970) (SiO₂), carbon dioxide (CO₂), and water (H₂O).

| Parameter | Value / Finding | Source(s) |

| Primary Degradation Pathway | Reaction with Hydroxyl (OH) radicals | msu.eduoup.comnih.gov |

| OH Radical Reaction Rate Constant | (8.1 ± 1.0) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | msu.eduoup.comnih.gov |

| Estimated Tropospheric Lifetime | ~15 days | msu.edu |

| Key Degradation Product | Methylsilanetriol | msu.edunih.gov |

| Ultimate Degradation Products | Silica (SiO₂), Carbon Dioxide (CO₂), Water (H₂O) |

Biodegradation and Mineralization Research

Microbial Degradation in Soil and Sediments

This compound is subject to microbial degradation in various soil and sediment environments, although the rate can be slow. Studies using ¹⁴C-labeled DMSD have confirmed its biodegradation in all tested soils, monitored by the production of ¹⁴CO₂. The rate of this mineralization, however, varies depending on the soil type and its microbial biomass.

In one study, the release of ¹⁴CO₂ from DMSD incubated in soils from a permanent grass field, a cornfield, a deciduous woodland, and a pine woodland ranged from 0.4% to 1.6% per week. nih.gov For three of the four soils tested, a higher rate of ¹⁴CO₂ evolution correlated with higher microbial biomass. nih.gov The addition of a primary carbon source, such as 2-propanol, has been shown to increase the production of ¹⁴CO₂, indicating that the degradation is often a cometabolic process. While biodegradation occurs, it is often a slower process compared to volatilization, which is a major pathway for DMSD loss from soil. nih.gov Some studies have found no significant degradation or conversion of DMSD under a range of environmentally relevant aquatic and soil redox conditions over extended periods.

Role of Specific Microorganisms (e.g., Fusarium oxysporum, Arthrobacter species, Pseudomonas species)

Specific microorganisms have been isolated from soil and identified as being capable of degrading this compound. This degradation is typically a cometabolic process, where the microorganism utilizes another primary carbon source for energy while fortuitously degrading the DMSD.

A fungus, Fusarium oxysporum Schlechtendahl, and a bacterium, an Arthrobacter species, have been isolated from different soils and demonstrated the ability to cometabolize ¹⁴C-labeled this compound to ¹⁴CO₂ in liquid cultures. In active liquid cultures, F. oxysporum was found to convert 19% of the DMSD to CO₂ after 240 days, while the Arthrobacter sp. converted over 10% after 90 days. The biodegradation by these microorganisms has been shown to proceed through the formation of methylsilanetriol, eventually leading to the mineralization of the silicon to inorganic silicate (B1173343). Arthrobacter species are noted for their metabolic diversity and ability to degrade a wide variety of environmental pollutants.

| Microorganism | Role in this compound Degradation | Key Findings | Source(s) |

| Fusarium oxysporum | Cometabolism | Isolated from soil; converts DMSD to CO₂ in liquid culture. | |

| Arthrobacter species | Cometabolism | Isolated from soil; cometabolizes DMSD to CO₂; mineralization to silicate demonstrated. | |

| Pseudomonas species | Indirect/Potential Role | Reported to grow on silicone oils (DMSD precursors), but direct degradation of DMSD is not explicitly detailed. | asm.org |

Conversion to Inorganic Silicate and Carbon Dioxide

The environmental degradation of this compound (DMSD) ultimately leads to the formation of inorganic silicate and carbon dioxide. regulations.govresearchgate.net This conversion is a key aspect of the environmental fate of organosilicon compounds like polydimethylsiloxanes (PDMS), for which DMSD is a primary hydrolysis product. researchgate.netecetoc.org The process involves the breakdown of the silicon-carbon bonds within the DMSD molecule.

In soil environments, the hydrolysis of PDMS, often catalyzed by clay minerals, produces DMSD. researchgate.net Subsequently, DMSD can undergo further degradation. researchgate.net While some earlier studies suggested a significant role for biodegradation in this conversion regulations.gov, more recent and extensive research indicates that the biodegradation of DMSD in various environmental matrices is negligible. europa.eu

The ultimate transformation of DMSD into inorganic silicate (silicic acid), carbon dioxide, and water is considered the final step in the environmental degradation pathway of PDMS. researchgate.netresearchgate.netecetoc.org This conversion ensures that the silicon and carbon from the original compound are returned to their natural biogeochemical cycles.

It has been noted that the degradation of DMSD to plant-available silicon sources might offer benefits to plant health, such as protection against abiotic stress factors, as the parent polymer degrades over time. researchgate.net

Studies on Biodegradation Rates and Conditions (Aerobic, Anoxic, Methanogenic)

Aerobic Conditions:

Early laboratory studies provided evidence for the aerobic biodegradation of DMSD in soil. regulations.gov Research demonstrated that [14C]this compound could be biodegraded to 14CO2 in all tested soils. nih.govasm.org The rate of this conversion was found to increase with the addition of a supplementary carbon source like 2-propanol. nih.govasm.org From these studies, a fungus (Fusarium oxysporum Schlechtendahl) and a bacterium (Arthrobacter species) were isolated and shown to cometabolize DMSD to CO2 in liquid culture. nih.govdoria.fi

Anoxic and Methanogenic Conditions:

While anaerobic biodegradation is a crucial process for many organic compounds in environments with low or no oxygen, such as in wastewater treatment plant digester tanks or anoxic sediments erasm.org, the available evidence suggests that DMSD is not readily susceptible to this degradation pathway. europa.eu

The following table summarizes the findings from various studies on the biodegradation of this compound.

| Study / Report | Conditions | Key Findings | Conclusion on Biodegradation |

| Sabourin et al. (1996) nih.gov | Aerobic, various soils | [14C]DMSD converted to 14CO2; rate enhanced by 2-propanol. Isolated Fusarium oxysporum and Arthrobacter sp. showed cometabolism. | Biodegradation demonstrated in soil. |

| Fischer-Reinhard (2007) europa.eu | Aerobic, anoxic, sulfato-reducing, methanogenic | No significant conversion of DMSD to CO2 by microbial consortia from wastewater sludges. | No significant biodegradation under tested conditions. |

| CES (2016) europa.eu | Aerobic, anoxic, various environmental matrices | No significant degradation or conversion of DMSD in microcosms over one year. | Negligible biodegradation across diverse environmental conditions. |

Mathematical Modeling of this compound Environmental Transport

Mathematical modeling is a critical tool for understanding and predicting the environmental fate and transport of chemicals like this compound (DMSD). secure-platform.comresearchgate.net These models integrate various physical, chemical, and biological processes to simulate the movement and transformation of contaminants in the environment. cdc.govdbc.wroc.pl

For DMSD, which is a degradation product of widely used methylsiloxanes, understanding its transport in soil is particularly important for assessing the ultimate fate of its parent compounds. secure-platform.comoup.com Mathematical models have been developed to better understand the complex transport dynamics of DMSD in soil systems. secure-platform.com

These models are designed to simulate key processes that influence the fate of DMSD in soil, including:

Upward transport: The movement of DMSD with pore water towards the soil surface, especially during dry periods. secure-platform.comoup.com

Volatilization: The evaporation of DMSD from the soil surface into the atmosphere. secure-platform.comoup.com

Phytovolatilization: The uptake of DMSD by plants and subsequent release into the atmosphere through transpiration. secure-platform.comoup.com

Recent modeling studies have successfully predicted DMSD concentrations and movements that align well with experimental data from column studies in both bare soil and soil-plant systems. secure-platform.comoup.com These models incorporate various parameters to mechanistically describe the transport of both DMSD and water. oup.com

Key Parameters in DMSD Transport Models:

Sensitivity analyses performed using these models have identified several key factors that govern the transport of DMSD in soil: secure-platform.comoup.com

Soil Texture: This is a primary factor influencing hydraulic conductivity, which in turn affects the movement of water and dissolved DMSD through the soil profile. oup.com

Organic Carbon Partition Coefficient (Koc): This parameter is crucial for determining the sorption of DMSD to soil organic matter, which influences its mobility versus water transport. secure-platform.comoup.com

Octanol-Air Partition Coefficient (Koa): This coefficient is a key determinant of the rate at which DMSD is transferred from the soil to the air through volatilization. secure-platform.comoup.com

The models have been used to explore various scenarios and investigate the influence of different environmental variables on DMSD transport. secure-platform.com A significant prediction from these models is that DMSD is effectively removed from the topsoil layer, with negligible downward movement to deeper soil layers. secure-platform.com This suggests that accumulation of DMSD is not expected even with repeated applications of biosolids to agricultural land. secure-platform.com The presence of plants is also considered in these models, discussing their impact on the removal of DMSD to the atmosphere. oup.com

The following table highlights the key parameters and their influence on DMSD transport as determined by mathematical modeling.

| Parameter | Influence on Transport | Source |

| Soil Texture | Governs hydraulic conductivity, affecting water and DMSD movement. | oup.com |

| Organic Carbon Partition Coefficient (Koc) | Controls the partitioning of DMSD between soil and water, impacting its mobility. | secure-platform.comoup.com |

| Octanol-Air Partition Coefficient (Koa) | Determines the rate of volatilization from the soil surface to the air. | secure-platform.comoup.com |

| Plant Transpiration | Contributes to the removal of DMSD from the soil via phytovolatilization. | secure-platform.comoup.com |

Advanced Analytical Methodologies for Dimethylsilanediol

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and vibrational properties of Dimethylsilanediol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the molecular structure and chemical composition of samples. It operates by analyzing the behavior of atomic nuclei with non-zero spin in a strong magnetic field. wikipedia.org For this compound, ¹H, ¹³C, and ²⁹Si NMR are particularly informative.

¹H-NMR spectroscopy of an aqueous solution of this compound can provide quantitative data on its concentration, even at levels below 10 ppm. nih.gov This direct measurement capability is advantageous as it often avoids the need for extensive sample preparation steps like hydrolysis, derivatization, and extraction that can introduce errors. nih.gov The chemical shift in an NMR spectrum, which is the position of the absorption signal, is influenced by the electron density around the nucleus.

The synthesized versions of this compound and its derivatives are often characterized using a combination of ¹H, ¹³C, and ²⁹Si NMR spectroscopy, providing a comprehensive understanding of their structure. smolecule.com

Table 1: Key NMR Nuclei for this compound Analysis

| Nucleus | Information Provided |

| ¹H | Quantifies the compound in aqueous solutions and provides information on proton environments. nih.gov |

| ¹³C | Elucidates the carbon framework of the molecule. smolecule.com |

| ²⁹Si | Offers direct insight into the silicon environment, crucial for studying silanol (B1196071) compounds. smolecule.com |

Infrared (IR) and Raman Spectroscopies

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the molecular vibrations of a compound. edinst.com IR spectroscopy involves the absorption of infrared radiation, exciting molecules to higher vibrational states, while Raman spectroscopy involves the scattering of light, where a shift in the wavelength of the scattered photon corresponds to a specific vibrational mode. edinst.com

The fundamental molecular vibration frequencies of this compound have been studied and assigned using both IR and Raman spectroscopy. researcher.life For instance, the Si-OH deformation vibrations of this compound have been identified at approximately 1175 cm⁻¹ and 1060 cm⁻¹. researcher.life

A comprehensive analysis of the IR spectra of this compound, both in solid phase and in a dimethylsulfoxide solution, along with its solid-phase Raman spectrum, has been conducted with the support of Density Functional Theory (DFT) calculations. researchgate.net This combined experimental and theoretical approach allows for a complete assignment of the vibrational bands. researchgate.net Such studies have also modeled hydrogen-bonded dimers of this compound to better understand the shifts in vibrational bands caused by intermolecular interactions, suggesting the possible presence of stable, medium-sized hydrogen-bonded oligomers even in solution. researchgate.net

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex matrices and for its trace-level quantification.

Gas Chromatography-Mass Spectrometry (GC/MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is a primary method for the identification and quantification of this compound, particularly in environmental and water samples. nasa.gov This technique separates volatile compounds in the gas phase and then detects them using a mass spectrometer, which provides information about their mass-to-charge ratio.

A significant advantage of modern GC/MS methods is the ability to analyze this compound directly without the need for derivatization, a process often required to increase a compound's volatility. researchgate.net This direct analysis is possible when the this compound is extracted into a dry organic solvent. nih.gov The development of a GC/MS method was crucial in identifying this compound as a contaminant in the potable water of the International Space Station (ISS). nasa.gov An unknown peak was first detected during a routine analysis for glycols, and subsequent analysis in full-scan mode generated a mass spectrum that matched this compound. nasa.govnasa.gov

The detection limits for this compound using GC/MS can reach the low parts-per-billion (ppb) range. nih.gov However, the sensitivity of the analysis can be limited by background contamination from the solvent and the instrument itself, rather than the intrinsic sensitivity of the GC/MS instrument. nih.gov

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for extracting and concentrating analytes from a liquid sample. lcms.cz For the analysis of this compound, SPE is often coupled with GC/MS. nih.govresearchgate.net The choice of the solid sorbent is critical for efficient extraction.

For higher concentrations of this compound, Isolute® ENV+ has been found to be effective. nih.gov For trace and ultratrace analysis, Supelclean™ ENVI-Carb™ Plus is a better choice. nih.gov The efficiency of the extraction can be enhanced by increasing the salt content of the water sample. nih.gov The polarity of the eluting solvent is a determining factor for the efficiency of eluting the analyte from the SPE cartridge. nih.gov Efficient SPE procedures have been established to extract organosilanols, including this compound, from aqueous and biological matrices at low concentrations. researchgate.net

Table 2: SPE Sorbents for this compound Extraction

| Sorbent | Concentration Level |

| Isolute® ENV+ | Higher concentrations nih.gov |

| Supelclean™ ENVI-Carb™ Plus | Trace and ultratrace concentrations nih.gov |

A significant challenge in the direct GC/MS analysis of this compound is the presence of moisture in the final extract. nih.gov Moisture is a detrimental factor that can interfere with the analysis. researchgate.netnih.gov Therefore, a proper moisture removal procedure is essential for accurate and reliable quantification. nih.gov The high water solubility of this compound and its tendency to undergo self-condensation when concentrated also present challenges for many common extraction and quantification methods, especially at trace levels. nih.govresearchgate.net

Solid-Phase Extraction (SPE) Protocols

Liquid Chromatography-Triple Quadrupole Tandem Mass Spectrometry (LC/QQQ MS/MS)

To ensure accuracy and precision in quantification, stable isotope-labeled internal standards (SIL-IS) are commonly used in LC-MS/MS analysis. wuxiapptec.com For DMSD analysis, 13C-labeled this compound (13C-DMSD) is an effective internal standard. figshare.comresearchgate.nettandfonline.com This is because SIL-IS have nearly identical chemical and physical properties to the analyte, which helps to correct for variations during sample preparation and analysis. wuxiapptec.com The use of an internal standard is crucial for normalizing fluctuations in the analytical process, thereby improving the reliability of the results. wuxiapptec.comnih.gov

The method detection limits (MDLs) for DMSD using LC/QQQ MS/MS are notably low, demonstrating the high sensitivity of this technique. For direct water analysis, the MDL can be as low as 2 µg/L. figshare.comtandfonline.comingentaconnect.com In more complex matrices such as soil, sediment, and biosolids, the MDLs are in the range of 10 to 100 ng/g on a dry weight basis. figshare.comtandfonline.comingentaconnect.com

Table 1: Method Detection Limits (MDLs) for this compound using LC/QQQ MS/MS

| Matrix | Method Detection Limit (MDL) |

| Water | 2 µg/L figshare.comtandfonline.comingentaconnect.com |

| Soil | 10 - 100 ng/g (dw) figshare.comtandfonline.comingentaconnect.com |

| Sediment | 10 - 100 ng/g (dw) figshare.comtandfonline.comingentaconnect.com |

| Biosolids | 10 - 100 ng/g (dw) figshare.comtandfonline.comingentaconnect.com |

The LC/QQQ MS/MS method has been successfully applied to a variety of environmental samples. figshare.com For solid samples like soil, sediment, and biosolids, the analysis involves an initial water extraction of DMSD, followed by pre-column solid-phase extraction (SPE) of the aqueous extracts. researchgate.nettandfonline.com This sample preparation procedure, coupled with the sensitive LC/QQQ MS/MS analysis, allows for the reliable quantification of DMSD at trace levels. figshare.com The matrix spike recovery for this method has been reported to be between 79% and 99% across all sample types, which confirms the method's validity and robustness for diverse environmental matrices. figshare.comtandfonline.comingentaconnect.comresearchgate.net

Internal Standards and Method Detection Limits

High-Performance Liquid Chromatography Coupled to Argon Plasma Emission Spectrometry (HPLC-ICP)

High-performance liquid chromatography coupled with inductively coupled plasma (HPLC-ICP) atomic emission spectrometry is another technique utilized for the speciation and quantification of organosilicon compounds, including this compound. researchgate.netasm.org This method is particularly useful for separating polar, low molecular weight silanols. researchgate.net The detection limit for a series of methylsilanediols using this technique is in the range of 1–4 ng of Silicon. researchgate.net While effective, for the analysis of DMSD in water, the detection limit of LC/ICP-AES has been noted to be around 1000 ppb, which may be too high for many environmental monitoring applications. tandfonline.com

Methods for this compound Analysis in Specific Research Contexts

The detection and quantification of this compound are critical in various specialized research and operational settings, from closed-loop life support systems to biopharmaceutical manufacturing.

Detection in Humidity Condensate from Closed Environmental Systems (e.g., International Space Station)

In 2010, this compound was identified as a significant contaminant in the potable water on the International Space Station (ISS), originating from the humidity condensate processed by the Water Processor Assembly (WPA). researchgate.netnasa.govnasa.gov The presence of DMSD was linked to elevated levels of total organic carbon (TOC). researchgate.netnasa.gov The source of the DMSD was traced back to the degradation of polydimethylsiloxanes (PDMS) and trimethylsilanol (B90980) (TMS) in the cabin atmosphere. researchgate.net

The initial discovery involved gas chromatography/mass spectrometry (GC/MS) analysis, where an unknown peak was detected. researchgate.netnasa.gov Further confirmation was achieved through inductively coupled plasma/mass spectrometry (ICP/MS), which showed high silicon levels, and a more up-to-date mass spectral library search that matched the unknown compound with this compound. researchgate.netnasa.gov Subsequently, quantitative methods using high-performance liquid chromatography (HPLC) and LC/MS/MS were developed for routine monitoring. researchgate.netnasa.gov One LC/MS/MS method developed for this purpose has a reporting limit of 0.4 mg/L, while an HPLC with refractive index detection method has a reporting limit of 2 mg/L. nasa.gov

Quantification in Biopharmaceutical Process Equipment Extracts

This compound can be released from silicone elastomers, which are commonly used in single-use equipment in biopharmaceutical manufacturing. researchgate.net Therefore, the quantification of DMSD as a potential leachable compound is an essential part of the safety qualification of this equipment. researchgate.net Studies have investigated the release of DMSD from commercially available silicone tubing following processes such as autoclaving and irradiation. researchgate.net

Proton NMR (1H-NMR) spectroscopy has been identified as a tool for quantitating and characterizing process impurities and extractables, including this compound, in protein-containing solutions. mdpi.com The hydrolysis of silicone oil, which may be used as a lubricant, can lead to the formation of this compound and trimethylsilanol, which appear as sharp peaks in the 1H-NMR spectrum. mdpi.com Research has also demonstrated the effective clearance of this compound from biopharmaceutical process streams. Menzel et al. showed that over 98% of DMSD was removed after 4 diafiltration volumes in a tangential flow filtration (TFF) step. cytivalifesciences.com

Academic Research Applications of Dimethylsilanediol

Surface Modification and Hydrophobization of Inorganic Oxides

The ability of dimethylsilanediol to alter the surface properties of materials is a significant area of study. It is recognized as an effective agent for the hydrophobization (imparting water-repellency) of inorganic oxide surfaces. researchgate.netnlc-bnc.ca This process is crucial for applications where controlling surface wetness and preventing moisture-related damage is essential. Current time information in Bangalore, IN.

The primary mechanism for surface functionalization with this compound is a condensation reaction between its silanol (B1196071) (-OH) groups and the hydroxyl groups present on the surface of inorganic oxides, such as silicon oxide (silica) and various metal oxides. researchgate.netresearchgate.net These surfaces are often naturally hydroxylated, presenting reactive sites (e.g., ≡SiOH on silica) for chemical bonding. researchgate.net

The reaction proceeds as follows:

Step 1: Adsorption: this compound molecules, either from a solution or the vapor phase, adsorb onto the inorganic oxide surface. researchgate.netontosight.ai

Step 2: Condensation: A this compound molecule reacts with a surface hydroxyl group. This condensation forms a stable, covalent silicon-oxygen-silicon (Si-O-Si) bond that anchors the dimethylsilyl group to the surface. researchgate.net

Step 3: Byproduct Release: The sole byproduct of this reaction is water (H₂O), which is environmentally benign. nlc-bnc.caontosight.ai

This mechanism is considered advantageous over traditional methods that use reagents like chlorosilanes, which release corrosive byproducts such as hydrochloric acid (HCl). ontosight.aismolecule.com The "clean" nature of the silanediol (B1258837) reaction makes it suitable for sensitive substrates where corrosion or byproduct contamination is a concern. researchgate.netontosight.ai The modification can be performed from either a solution or through vapor-phase deposition, as this compound has a notable vapor pressure at room temperature. researchgate.netontosight.ai

| Substrate | Modification Method | Key Finding | Reference |

|---|---|---|---|

| Oxidized Silicon (Si/SiO₂) | Solution and Vapor Phase | Effectively renders the hydrophilic surface hydrophobic. Water is the only byproduct, preventing substrate corrosion. | researchgate.netontosight.ai |

| Metal Oxides | Solution Phase | Acts as a useful reagent for hydrophobization, comparable to conventional methods but without corrosive byproducts. | researchgate.netnlc-bnc.ca |

| Glass and other hydroxylated surfaces | Vapor Phase | Forms Si-O-Si bonds with surface silanol groups, creating a hydrophobic layer. The reaction is clean and efficient. | researchgate.net |

The hydrophobization of surfaces using this compound is critical in several areas of materials science research:

Protective Coatings: By creating a water-repellent surface, this compound can be used to develop coatings that protect materials from moisture and environmental degradation. mdpi.com

Electronics: In the electronics industry, preventing moisture ingress is vital for the reliability and longevity of components. Current time information in Bangalore, IN. Surface modification with this compound provides a method to create hydrophobic barriers on silicon wafers and other electronic materials. Current time information in Bangalore, IN.

Composite Materials: It can be used to modify the surface of inorganic fillers (like silica) to make them more compatible with hydrophobic polymer matrices, which is essential for improving the performance of composite materials. mdpi.com

Mechanisms of Surface Functionalization

Role as a Precursor in Polymer Chemistry Research

This compound is a key intermediate and monomer in the synthesis of a wide array of silicone polymers, from simple linear chains to complex, branched architectures. researchgate.netresearchgate.net

This compound is a foundational building block for polydimethylsiloxane (B3030410) (PDMS), one of the most important classes of silicone elastomers. In research, it is used to synthesize specialized elastomers with controlled properties.

One significant method involves converting this compound into alkali metal organosilanolates. researchgate.net These derivatives serve as highly effective initiators for the base-catalyzed ring-opening polymerization (ROP) of cyclic siloxanes, such as hexamethylcyclotrisiloxane (B157284) (D₃) or octamethylcyclotetrasiloxane (B44751) (D₄). researchgate.net This technique allows for the synthesis of linear, high-molecular-weight siloxane polymers that exhibit narrow molecular weight distributions and low polydispersity, indicating a high degree of structural uniformity and purity. researchgate.net Such well-defined polymers are crucial for research into structure-property relationships in silicone elastomers.

Research has shown that this compound can be used to modify conventional organic polymers, thereby creating hybrid materials with enhanced properties. researchgate.net The hydroxyl groups of this compound can react with functional groups on an organic polymer chain. For instance, it can be polymerized with other monomers, such as 2-methyloxirane (propylene oxide), to form copolymers. mdpi.com The resulting polymer incorporates both flexible, hydrophobic siloxane units and organic segments, leading to materials with a unique combination of properties, including improved thermal stability and flexibility. mdpi.com This modification can enhance the mechanical and thermal stability of the original organic polymer. researchgate.net

| Application Area | Synthesis Method | Resulting Polymer/Material | Improved Properties | Reference |

|---|---|---|---|---|

| Silicone Elastomers | Use of its alkali metal silanolate derivatives as initiators for Ring-Opening Polymerization (ROP) of cyclic siloxanes. | Linear, high molecular weight siloxane polymers. | Narrow weight distribution, low polydispersity, high purity. | researchgate.net |

| Organic Polymer Modification | Copolymerization with organic monomers (e.g., 2-methyloxirane). | Siloxane-organic copolymers. | Enhanced thermal stability, flexibility, and mechanical strength. | mdpi.comresearchgate.net |

| Branched/Dendritic Polymers | Use as a bifunctional monomer in controlled polymerization reactions. | Linear, branched, star, and dendritic poly(hydrosiloxane)s. | Tailored material properties for advanced applications. | Current time information in Bangalore, IN.researchgate.net |

The bifunctional nature of this compound makes it a suitable monomer for creating more complex polymer architectures beyond simple linear chains. It is utilized in research for the synthesis of linear, branched, star, and dendritic poly(hydrosiloxane)s. Current time information in Bangalore, IN.researchgate.net These advanced materials are of interest for creating materials with highly tailored properties. Current time information in Bangalore, IN. For example, star-shaped polymers can be synthesized by using a multifunctional core molecule that reacts with siloxane monomers, or by using initiators like trifunctional silanols to initiate the ring-opening polymerization of cyclic siloxanes from a central point. The synthesis of these complex structures often begins with the controlled hydrolysis of precursors like dimethyldichlorosilane to form the essential diol, which is then incorporated into the growing polymer architecture. researchgate.net

Modification of Conventional Organic Polymers

Catalytic Applications in Organic Synthesis

While this compound (DMSD) is most commonly recognized as a monomer and an intermediate in the synthesis of silicone polymers, research into related organosilicon compounds has highlighted the catalytic potential of the silanediol functional group. Silanediols can act as organocatalysts, primarily through their ability to donate hydrogen bonds. acs.org

Research has demonstrated the importance of cooperative hydrogen-bonding effects in silanediol catalysis. acs.org Studies using novel fluorinated silanediol catalysts have shown their effectiveness in promoting the addition of indoles and N,N-dimethyl-m-anisidine to trans-β-nitrostyrene. acs.org This research provides insight into the mechanistic pathways of silanediol catalysis, where the Si-OH group plays a crucial role. acs.org Although acids and bases are typically employed as catalysts for the polycondensation of this compound, the intrinsic properties of the silanediol group itself suggest a capacity for catalytic activity in certain organic reactions. colab.ws

Research on this compound in Space Environments

This compound has become a compound of significant interest in space-related research due to its persistent presence and problematic nature within the closed-loop life support systems of the International Space Station (ISS). acs.orgmsu.edu

DMSD found in the ISS is not launched from Earth but is generated in situ. smolecule.com The primary source is the degradation of Volatile Methyl Siloxanes (VMS), a class of organosilicon compounds that are ubiquitous in the cabin atmosphere. smolecule.comacs.org These VMS compounds originate from a wide variety of sources, including the off-gassing of silicone-based materials and, most significantly, the volatilization from personal care and hygiene products (PHPs) used by the crew, such as antiperspirants, lotions, and conditioners. smolecule.comalfa-chemistry.comresearchgate.netresearchgate.net

Once in the cabin air, these VMS compounds, which include cyclic siloxanes like decamethylcyclopentasiloxane (B1670010) (D5), degrade into the water-soluble DMSD. smolecule.comresearchgate.net Two main pathways have been proposed for this transformation: surface acid-base hydrolysis reactions and air-phase reactions initiated by hydroxyl radicals (·OH). acs.orgsmolecule.com Computational research has indicated that the formation of DMSD from VMS is thermodynamically favorable, meaning it can occur spontaneously without needing an external energy input. researchgate.net Because DMSD is highly soluble in water, it readily gets absorbed into the humidity condensate collected by the station's environmental control systems. acs.orgtdl.org

Estimated Daily VMS Emissions from Personal Hygiene Products on ISS (Crew of 6)

| Product Category | Estimated Daily VMS Emission (mg-Si/day) |

| Antiperspirants | 173 - 696 |

| Skin Lotions | 63 - 248 |

| Wipes | 25 - 124 |

| Hair Conditioner | 0 - 69 |

| Total from PHPs | 261 - 1145 |

| Total Estimated on ISS | 800 - 1500 |

| This table presents data on the estimated silicon (Si) mass emitted per day from various personal hygiene products used by a six-person crew on the International Space Station, as compared to the total estimated VMS generation rate. Data sourced from NASA technical reports. smolecule.comalfa-chemistry.com |

The presence of DMSD in the humidity condensate poses a significant challenge for the ISS Water Processor Assembly (WPA), the system responsible for recycling wastewater into potable water. smolecule.comresearchgate.net In 2010, elevated levels of Total Organic Carbon (TOC) were detected in the WPA's product water, and subsequent ground-based analysis identified DMSD as the primary contaminant. smolecule.comgoogle.comeuropa.euwikipedia.org

The core of the problem lies in the WPA's design. The system's Multifiltration (MF) Beds, which contain adsorbent media to remove contaminants, are not effective at removing DMSD. colab.ws As a result, the beds become saturated with DMSD much faster than anticipated. colab.ws Once the MF beds are saturated, DMSD passes through to the WPA's catalytic reactor, which can only partially oxidize it, leading to unacceptable levels of TOC in the final potable water.

This inefficiency necessitates the frequent replacement of both WPA Multifiltration Beds to maintain water quality. colab.ws This has a direct and significant operational impact, creating an estimated resupply penalty of approximately 70 kg per year to launch replacement beds to the ISS. smolecule.com This mass penalty is a considerable burden for space missions and is deemed unsustainable for future long-duration exploration missions beyond low Earth orbit.

Challenges of this compound in the ISS Water Processor Assembly (WPA)

| Challenge | Description | Impact |

| Contamination Source | DMSD is formed from VMS in the air and dissolves in humidity condensate, which feeds the WPA. smolecule.comgoogle.com | Introduces a persistent, non-volatile organic contaminant into the water recycling system. |

| Ineffective Removal | The adsorbent media in the WPA's Multifiltration (MF) Beds does not effectively remove DMSD. colab.ws | Leads to rapid saturation and breakthrough of the contaminant. |

| Premature Bed Replacement | Both MF Beds in the series must be replaced frequently to maintain potable water standards. colab.ws | Significant increase in operational workload and logistics. |

| Resupply Penalty | Frequent replacement of MF beds results in an estimated resupply mass penalty of ~70 kg/year . smolecule.com | High cost and logistical strain, unsustainable for future deep space missions. |

| Downstream System Impact | DMSD may also degrade the performance of the Oxygen Generation System (OGS), which uses WPA product water. researchgate.net | Potential for wider system performance degradation. |

| This table summarizes the key issues caused by this compound contamination in the water recycling system of the International Space Station. colab.wssmolecule.comresearchgate.netgoogle.com |

Addressing the DMSD problem on the ISS involves a two-pronged approach: minimizing the creation of DMSD at its source and developing technologies to remove it from the water or air. smolecule.com

Source Minimization: The most direct strategy is to reduce the concentration of VMS precursors in the cabin atmosphere. smolecule.com Efforts have focused on identifying the specific personal hygiene products that are the largest emitters of VMS. alfa-chemistry.com By analyzing the inventory of products used by the crew, researchers identified antiperspirants and skin lotions as the primary sources. smolecule.comalfa-chemistry.com The mitigation strategy involves substituting these VMS-containing products with readily available siloxane-free alternatives, which are now being assessed for crew use on future missions. smolecule.comalfa-chemistry.com The goal is to reduce the DMSD concentration in the condensate by at least 50%, a level at which the WPA is expected to be able to manage the load effectively. smolecule.comalfa-chemistry.com

Removal Technologies: Several technological solutions are being developed and implemented to remove either the VMS precursors from the air or the resulting DMSD from the water.

Air Filtration: To capture VMS compounds before they can degrade, specialized filters have been developed. The Charcoal HEPA Integrated Particle Scrubber (CHIPS) filters were installed on the ISS to supplement the existing Trace Contaminant Control System (TCCS) in removing VMS from the cabin air.

Improved Adsorbents: Research is ongoing to identify new adsorbent media for the WPA's Multifiltration Beds that have a greater capacity and efficiency for removing DMSD and other problematic compounds from the process water. colab.ws

UV Photochemistry: Another promising removal technology involves the use of short-wavelength ultraviolet (UV) irradiation. Studies have shown that exposing DMSD-contaminated water to UV light can effectively remove it from the solution, reducing it to below detectable limits. This process works by generating reactive species in the water that break down the DMSD molecule. A mitigation unit based on this technology is considered a feasible option for future space exploration systems.

Biological Interactions and Toxicological Research of Dimethylsilanediol

Investigations of Dimethylsilanediol Interactions with Cellular Systems

The interaction of this compound (DMSD) with cellular systems has been a subject of scientific inquiry, particularly concerning its effects on bone cells and its comparative behavior with naturally occurring silicon compounds.

Effects on Osteoblast-Like Cells (Cell Survival, Adhesion, Proliferation)

Research on human osteoblast-like cell lines, such as Saos-2 and hFOB 1.19, has revealed specific effects of this compound on key cellular processes. researchgate.netnih.gov In vitro studies examining cell survival, measured by colony-forming efficiency, showed that this compound did not have a discernible influence on Saos-2 cell survivability at concentrations up to 50 micromolar (µM). nih.gov However, at higher concentrations, it significantly enhanced cell survival. nih.gov This suggests a potential hormetic response, where low and high doses elicit opposite effects. vulcanchem.com

In terms of cell proliferation, determined by DNA content, and cell adhesion, assessed by relative protein content, this compound treatment did not produce any significant changes in the tested osteoblast-like cell lines. researchgate.netnih.gov These findings indicate that while this compound may influence cell survival under certain conditions, it does not appear to directly impact the proliferation or adhesion of these bone-forming cells. nih.gov

Table 1: Effects of this compound on Osteoblast-Like Cells

| Parameter | Cell Line(s) | Observation | Reference |

|---|---|---|---|

| Cell Survival | Saos-2 | No discernible influence up to 50 µM; enhanced survival at higher doses. | nih.gov |

| Cell Proliferation | Saos-2, hFOB 1.19 | No significant effect. | researchgate.netnih.gov |

| Cell Adhesion | Saos-2, hFOB 1.19 | No significant effect. | researchgate.netnih.gov |

Comparative Studies with Orthosilicic Acid

Comparative analyses of this compound and orthosilicic acid (a predominant form of dietary silicon) have highlighted their divergent effects on osteoblast-like cells. researchgate.netnih.govosteoporosis-studies.com While this compound showed a neutral or even positive effect on cell survival at higher concentrations, orthosilicic acid exhibited a dose-dependent decrease in Saos-2 cell survivability. nih.govresearchgate.net At its solubility limit of 1,700 µM, orthosilicic acid reduced cell survival by 20% compared to untreated cells. researchgate.net

This negative correlation with orthosilicic acid also extended to cell proliferation and adhesion, where a reduction was observed in both Saos-2 and hFOB 1.19 cells. researchgate.netnih.gov In contrast, this compound did not affect the proliferation or adhesion of any of the cell lines studied. nih.gov These differing biological responses underscore that not all silicon-containing compounds interact with bone cells in the same manner, providing insight into the specific mechanisms by which silicon may influence bone health. researchgate.netnih.gov

Table 2: Comparative Effects of this compound and Orthosilicic Acid on Saos-2 Cells

| Compound | Effect on Cell Survival | Effect on Proliferation & Adhesion | Reference |

|---|---|---|---|

| This compound | Neutral up to 50 µM, enhanced at higher doses. | No significant effect. | nih.gov |

| Orthosilicic Acid | Dose-dependent decrease (20% reduction at 1,700 µM). | Reduction observed. | researchgate.netnih.gov |

Molecular Dynamics Simulations of this compound Interactions with Biological Macromolecules (e.g., Hyaluronan)

To understand the interactions of this compound at a molecular level, molecular dynamics (MD) simulations have been employed to study its behavior with biological macromolecules like hyaluronan. lew.roresearchgate.net Hyaluronan is a key component of the extracellular matrix. lew.ro These simulations, performed in an aqueous environment mimicking physiological solutions, are crucial for describing the physical bonding between this compound and hyaluronan, as they account for all simultaneous interactions and entropic effects. lew.ro

Toxicological Endpoints and Hazard Assessment in Research Models

Toxicological studies have been conducted to assess the potential hazards of this compound, with a focus on specific organ systems.

Hematotoxicity Studies

Hematotoxicity has been identified as one of the most sensitive toxicological endpoints for this compound. researchgate.netnih.govresearchgate.net In a 28-day study where rats were exposed to this compound via oral gavage, hematological effects were observed at higher doses. researchgate.net These findings were significant in the context of establishing safety guidelines for human exposure, such as for astronauts on the International Space Station who might be exposed to this compound in their recycled water. researchgate.netnih.govresearchgate.net